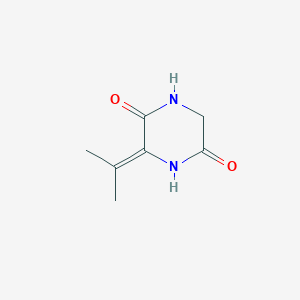
3-(Propan-2-ylidene)piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-ylidene)piperazine-2,5-dione is a heterocyclic compound that features a piperazine ring with a 2,5-dione substitution and a propan-2-ylidene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)piperazine-2,5-dione can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), such as the Ugi reaction, which is known for its efficiency in constructing complex heterocyclic structures . The reaction typically involves the combination of an isocyanide, an aldehyde, an amine, and a carboxylic acid to form the desired piperazine-2,5-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The scalability of the Ugi reaction makes it suitable for industrial applications, allowing for the efficient production of this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propan-2-ylidene)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the piperazine ring, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
3-(Propan-2-ylidene)piperazine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological processes and interactions due to its bioactive properties.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-(Propan-2-ylidene)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in target organisms. For example, its anticancer properties may result from the inhibition of key enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine-2,5-dione: A simpler analog without the propan-2-ylidene group.
Tryptamine-piperazine-2,5-dione conjugates: These compounds feature additional tryptamine groups, enhancing their bioactivity.
Cyclo-Gly-L-DOPA: A cyclic peptide with a similar piperazine-2,5-dione core.
Uniqueness
3-(Propan-2-ylidene)piperazine-2,5-dione is unique due to the presence of the propan-2-ylidene group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine-2,5-dione derivatives and contributes to its potential as a versatile scaffold in drug discovery .
Propriétés
Numéro CAS |
6499-33-8 |
|---|---|
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
3-propan-2-ylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h3H2,1-2H3,(H,8,11)(H,9,10) |
Clé InChI |
BXBKWVXBJYTKKP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C(=O)NCC(=O)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


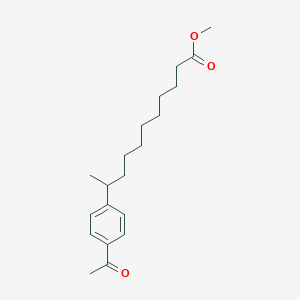
![3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol](/img/structure/B14727565.png)
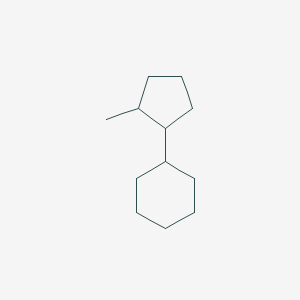
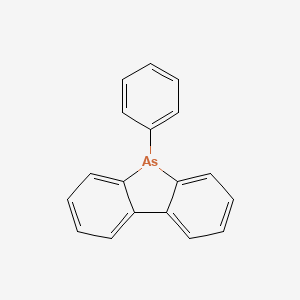

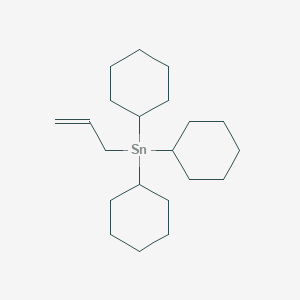

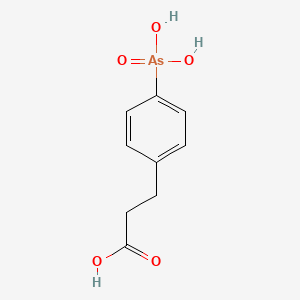
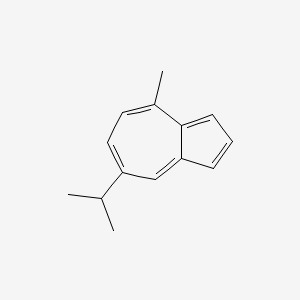
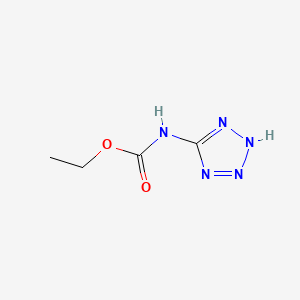


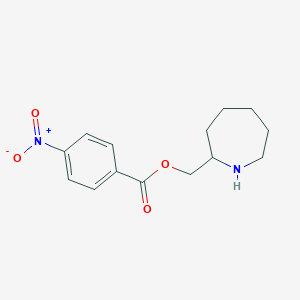
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)
